2,3-Dimethylpyrazine chemical properties and structure
2,3-Dimethylpyrazine chemical properties and structure
An In-depth Technical Guide to 2,3-Dimethylpyrazine: Chemical Properties, Structure, and Experimental Protocols
Introduction
2,3-Dimethylpyrazine is a heterocyclic organic compound that belongs to the pyrazine family.[1] It is a naturally occurring substance found in a variety of foods such as roasted sesame seeds, asparagus, black or green tea, and baked potatoes.[1] This compound is a significant contributor to the flavor and aroma of many cooked or roasted foods, often described as having a nutty, chocolate-like, or roasted scent.[2] Beyond its role as a flavoring agent, 2,3-Dimethylpyrazine is also an important intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[3] This guide provides a comprehensive overview of its chemical properties, structure, experimental protocols for its synthesis and analysis, and a summary of its biological activities.
Chemical Properties and Structure
2,3-Dimethylpyrazine is a colorless to pale yellow liquid with a pleasant, characteristic odor.[4] It is soluble in water and organic solvents.
Chemical Structure
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IUPAC Name: 2,3-dimethylpyrazine
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Molecular Formula: C₆H₈N₂
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SMILES: CC1=NC=CN=C1C
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InChI: InChI=1S/C6H8N2/c1-5-6(2)8-4-3-7-5/h3-4H,1-2H3
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InChIKey: OXQOBQJCDNLAPO-UHFFFAOYSA-N
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CAS Registry Number: 5910-89-4
Quantitative Chemical Properties
| Property | Value | Source |
| Molecular Weight | 108.14 g/mol | |
| Boiling Point | 155.00 to 157.00 °C @ 760.00 mm Hg | |
| Melting Point | 11 - 13 °C | |
| Density | 0.997 - 1.030 g/cm³ | |
| Vapor Pressure | 1.5 mmHg | |
| Flash Point | 54 °C (closed cup) | |
| logP (Octanol-Water Partition Coefficient) | 0.54 | |
| Refractive Index | 1.501 - 1.510 |
Experimental Protocols
Synthesis of 2,3-Dimethylpyrazine
A common method for the synthesis of 2,3-Dimethylpyrazine involves the condensation reaction of an alpha-diketone with a diamine. One specific patented method involves the reaction of butanedione (also known as diacetyl or dimethyl diketone) with ethylenediamine.
Methodology:
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Reaction Setup: An appropriate amount of ethylenediamine and 95% ethanol are added to a reactor equipped with a stirrer, reflux condenser, and a thermometer.
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Cooling: The mixture is cooled to 0°C with continuous stirring.
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Addition of Diketone: A solution of butanedione dissolved in 95% ethanol is slowly added dropwise to the cooled ethylenediamine solution while maintaining stirring.
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Initial Reflux: The resulting solution is heated and refluxed for 30 minutes.
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Catalyst Addition and Second Reflux: After a slight cooling, potassium hydroxide and a metal oxide catalyst are added to the mixture. The mixture is then heated to reflux again and stirred for 18 hours.
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Work-up:
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After cooling, the catalyst is removed by filtration.
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The ethanol is recovered from the filtrate by distillation.
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The remaining residue is extracted with diethyl ether.
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The ether extract is dried over anhydrous sodium sulfate.
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Purification: The dried ether solution is filtered, and the solvent is removed. The crude product is then purified by vacuum distillation, collecting the fraction at 75-78°C, followed by fractionation and refining to obtain the final product.
Caption: A flowchart illustrating the synthesis of 2,3-Dimethylpyrazine.
Analytical Methods
The analysis of 2,3-Dimethylpyrazine is typically performed using chromatographic techniques coupled with mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
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Sample Preparation: The sample containing 2,3-Dimethylpyrazine is dissolved in a suitable solvent, such as methanol or diethyl ether.
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Injection: A small volume of the prepared sample is injected into the gas chromatograph.
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Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., ZB-5). The temperature of the GC oven is programmed to ramp up, allowing for the separation of different components in the sample based on their boiling points and interactions with the column's stationary phase.
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Detection and Identification: As the separated components exit the GC column, they enter the mass spectrometer. The molecules are ionized, and the resulting fragments are separated based on their mass-to-charge ratio, creating a unique mass spectrum for each component. The mass spectrum of 2,3-Dimethylpyrazine can then be compared to a reference library for positive identification.
Caption: A workflow for the analysis of 2,3-Dimethylpyrazine via GC-MS.
Biological Activity and Applications
2,3-Dimethylpyrazine has several known biological activities and applications:
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Flavoring Agent: It is widely used as a flavoring agent in the food industry due to its desirable nutty and roasted aroma. It is a key component of the Maillard reaction, which is responsible for the browning and flavor development in cooked foods.
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Antimicrobial and Antiviral Properties: Some studies suggest that pyrazine derivatives, including 2,3-Dimethylpyrazine, may possess antimicrobial and antiviral properties. For instance, it has shown potential efficacy against Picornavirus.
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Effects on the Nervous System: Research has indicated that the inhalation of 2,3-Dimethylpyrazine can affect the autonomic and central nervous systems. It has been observed to increase parasympathetic nervous system activity, suggesting a potential relaxing or sedative effect.
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Pharmaceutical Intermediate: 2,3-Dimethylpyrazine serves as a building block in the synthesis of various pharmaceutical compounds.
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Safety: The Food Safety Commission of Japan (FSCJ) conducted a risk assessment and concluded that there is no safety concern with 2,3-dimethylpyrazine when used as a food flavoring agent at current intake levels.
Conclusion
2,3-Dimethylpyrazine is a versatile compound with significant applications in the food and pharmaceutical industries. Its distinct aroma and flavor profile make it a valuable food additive, while its chemical structure allows it to be a useful intermediate in organic synthesis. The experimental protocols for its synthesis and analysis are well-established, and ongoing research continues to explore its biological activities.
